molecular formula C8H9BBrFO4 B8209164 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B8209164
M. Wt: 278.87 g/mol
InChI Key: FCSQBGUTTZKSAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenyl Derivatives: Resulting from protodeboronation reactions.

Scientific Research Applications

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is unique due to its specific combination of bromo, fluoro, and methoxymethoxy substituents, which provide distinct reactivity and selectivity in chemical reactions.

Biological Activity

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its ability to interact with various biological targets, which can lead to significant therapeutic applications.

  • Molecular Formula : C9H10BBrF O3
  • Molecular Weight : 251.00 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which is crucial for their biological activity. This interaction can modulate enzyme activity and influence various biochemical pathways. The presence of bromine and fluorine atoms in this compound may enhance its binding affinity to specific targets, potentially increasing its effectiveness as a therapeutic agent.

Antimicrobial Activity

Research has indicated that phenylboronic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest they could serve as potential antibacterial agents.

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli50
Staphylococcus aureus25
Candida albicans100

Anticancer Activity

The potential anticancer properties of boronic acids have also been explored. Studies suggest that these compounds can inhibit the growth of cancer cells by disrupting critical signaling pathways. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

Case Studies

  • Study on Antiviral Activity : A study investigated the antiviral properties of phenylboronic acids against Hepatitis C virus (HCV). The findings indicated that these compounds could inhibit HCV replication by targeting the viral polymerase, suggesting a mechanism similar to that of nucleoside analogs used in antiviral therapies .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited moderate antimicrobial activity against Candida albicans and Aspergillus niger. The compound's performance was compared with established antifungal agents, showing promise as a potential alternative treatment .

Properties

IUPAC Name

[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSQBGUTTZKSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCOC)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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